molecular formula C16H14N2O4 B1666007 Amlexanox CAS No. 68302-57-8

Amlexanox

Cat. No.: B1666007
CAS No.: 68302-57-8
M. Wt: 298.29 g/mol
InChI Key: SGRYPYWGNKJSDL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amlexanox primarily targets two key kinases, IKKε and TBK1 , which are enzymes linked to inflammation and metabolic regulation . It also has antagonistic effects on interleukin-3 and inhibits the release of histamine and leukotrienes .

Mode of Action

As a benzopyrano-bipyridine carboxylic acid derivative, this compound exhibits anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 . It also inhibits the activity of IKKε and TBK1, leading to the downregulation of the immune system and attenuation of downstream TBK1 signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune responses . It also increases intracellular cAMP levels, which inhibits the release of histamine . Furthermore, it has been shown to increase the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .

Pharmacokinetics

This compound, when applied as a topical paste to aphthous ulcers, is largely absorbed through the gastrointestinal tract. An insignificant amount enters the bloodstream through the ulcer itself . The elimination half-life of this compound is approximately 3.5 hours, and about 17% of the drug is excreted through the kidneys .

Result of Action

This compound has been clinically proven to abort the onset, accelerate healing, and resolve the pain of aphthous ulcers (canker sores). It decreases the time ulcers take to heal . It also has anti-allergenic and anti-inflammatory properties, making it effective for atopic diseases, especially allergic asthma and rhinitis . On a molecular level, it has been shown to block IKBKE activity by interacting with the enzyme in the ATP-binding region .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an experimental animal model of obesity, this compound was administered to examine its effects on cytokine signaling, specifically in IL-6 production . The study suggested an indirect pathway in which this compound increases the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .

Biochemical Analysis

Biochemical Properties

Amlexanox interacts with various enzymes and proteins in biochemical reactions. As a benzopyrano-bipyridine carboxylic acid derivative, this compound has anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly suppress proliferation and invasion and induce apoptosis in glioblastoma cells . Furthermore, it has been shown to alter the protein expression of the Hippo pathway by downregulating IKBKE .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to selectively inhibit TBK1 and IKK-ε, producing reversible weight loss and improved insulin sensitivity, reduced inflammation, and attenuated hepatic steatosis without affecting food intake in obese mice .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to inhibit TANK-binding kinase1 (TBK1) and nuclear factor kB kinase epsilon (IKKε), leading to downregulation of the immune system and attenuation of downstream TBK1 signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study conducted on a recessive cep290 zebrafish model of LCA, this compound was observed to reduce retinal cell death and improve visual function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to not only increase nonsense containing mRNAs, but also leads to synthesis of a full-length functional protein, which thus prevents nonsense-mediated mRNA decay (NMD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amlexanox involves several steps, starting with the synthesis of intermediates. One method involves adding methanesulfonic acid to a reactor, followed by the dropwise addition of a specific compound. The mixture is heated to 75-80°C and stirred until a light yellow liquid appears. The solution is then concentrated under reduced pressure, cooled, and crystallized to obtain the intermediate .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to reduce waste and improve yield. The use of methanesulfonic acid as a catalyst eliminates the need for harmful solvents like benzene or chlorobenzene, making the process safer and more environmentally friendly. The catalyst can be highly recycled, reducing production costs and increasing the reaction yield to about 90% .

Chemical Reactions Analysis

Types of Reactions: Amlexanox undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Amlexanox has a wide range of scientific research applications:

Comparison with Similar Compounds

Amlexanox is unique compared to other similar compounds due to its specific inhibitory effects on TBK1 and IKK-ε. Similar compounds include:

This compound stands out due to its broad range of applications and specific molecular targets, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRYPYWGNKJSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022595
Record name Amlenanox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.46e-01 g/L
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1.
Record name Amlexanox
Source DrugBank
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CAS No.

68302-57-8
Record name Amlexanox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68302-57-8
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Record name Amlexanox [USAN:INN:BAN:JAN]
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Record name Amlexanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01025
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Record name Amlenanox
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Record name 68302-57-8
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Record name AMLEXANOX
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Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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